molecular formula C11H12Cl2N2O B7504136 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea

1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea

Cat. No.: B7504136
M. Wt: 259.13 g/mol
InChI Key: OFYBTEHNHAJFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea, also known as DCPMU, is a synthetic compound that has been extensively studied for its potential use in scientific research. DCPMU belongs to the class of urea-based compounds and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea is not fully understood. However, it has been shown to inhibit the activity of the enzyme, soluble epoxide hydrolase (sEH). sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid mediators that have various biological effects. By inhibiting the activity of sEH, this compound increases the levels of EETs, which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Additionally, this compound has been shown to reduce blood pressure and have cardioprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea in lab experiments is its specificity for sEH inhibition. This compound has been shown to selectively inhibit sEH without affecting other enzymes. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research related to 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea. One area of research is the development of more potent and selective sEH inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biological effects. Furthermore, this compound may have potential therapeutic applications in various diseases, and further studies are needed to explore its potential clinical use.

Synthesis Methods

1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichlorobenzylamine with cyclopropyl isocyanate to form the intermediate compound, 1-cyclopropyl-3-(2,4-dichlorobenzyl)urea. The intermediate compound is then treated with hydroxylamine hydrochloride to form this compound.

Scientific Research Applications

1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea has been extensively studied for its potential use in scientific research. It has been shown to have various biological effects and has been used in studies related to cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and has been used in studies related to breast cancer, prostate cancer, and leukemia. It has also been shown to have anti-inflammatory effects and has been used in studies related to rheumatoid arthritis and asthma. Additionally, this compound has been shown to have neuroprotective effects and has been used in studies related to Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

1-cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c12-8-2-1-7(10(13)5-8)6-14-11(16)15-9-3-4-9/h1-2,5,9H,3-4,6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYBTEHNHAJFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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